molecular formula C10H12ClN3O B1389482 C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride CAS No. 1172854-26-0

C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride

Cat. No.: B1389482
CAS No.: 1172854-26-0
M. Wt: 225.67 g/mol
InChI Key: VMWUFXZSSCHTHD-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is [5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride, which accurately describes the substitution pattern and functional groups present in the molecule. The molecular formula C₁₀H₁₂ClN₃O indicates a relatively complex heterocyclic structure with a molecular weight of 225.676 atomic mass units. The compound exists as a hydrochloride salt, formed by protonation of the primary amine group with hydrochloric acid, which significantly enhances its water solubility and crystallization properties compared to the free base form.

The structural analysis reveals that the p-tolyl group, systematically named as 4-methylphenyl, is attached to the 5-position of the 1,2,4-oxadiazole ring through a carbon-carbon bond. The methylamine substituent occupies the 3-position of the oxadiazole ring, creating an asymmetric molecule with distinct electronic and steric properties. The monoisotopic mass of 225.066890 atomic mass units provides precise molecular weight information essential for mass spectrometric identification and quantitative analysis. Alternative nomenclature systems refer to this compound as 1,2,4-oxadiazole-3-methanamine, 5-(4-methylphenyl)-, hydrochloride, emphasizing the methanamine functional group and the hydrochloride salt formation.

The Chemical Abstracts Service registry numbers associated with related compounds in this series include 1172854-26-0 and 890324-74-0, which facilitate database searches and regulatory documentation. The molecular formula analysis indicates the presence of three nitrogen atoms, one oxygen atom, and one chlorine atom in addition to the carbon and hydrogen framework, reflecting the heterocyclic nature and salt formation of the compound. The systematic nomenclature also accommodates alternative naming conventions such as C-(5-p-Tolyl-oxadiazol-3-yl)-methylamine hydrochloride, which emphasizes the carbon connectivity and positional relationships within the molecular structure.

Crystal Structure Determination via X-ray Diffraction Studies

X-ray diffraction analysis represents the gold standard for determining the three-dimensional arrangement of atoms within crystalline materials, providing unparalleled insight into bond lengths, bond angles, and intermolecular interactions. For 1,2,4-oxadiazole derivatives similar to C-(5-p-Tolyl-oxadiazol-3-yl)-methylamine hydrochloride, single crystal X-ray diffraction studies have revealed linear conformations with bond lengths closely aligned with Cambridge Structural Database averages, signifying high precision in molecular structure determination. The crystallographic analysis typically involves growing high-quality single crystals through slow evaporation techniques, followed by data collection using monochromatic X-ray radiation to generate diffraction patterns unique to each compound.

The crystal structure determination process requires crystals that are sufficiently large, typically larger than 0.1 millimeters in all dimensions, pure in composition, and regular in structure without significant internal imperfections such as cracks or twinning. For 1,2,4-oxadiazole compounds, the triclinic crystal system has been frequently observed, reflecting the asymmetric nature of these molecules and their packing arrangements within the crystal lattice. The structural elucidation process involves measuring the angles and intensities of diffracted X-rays as the crystal is gradually rotated, with each compound producing a characteristic diffraction pattern that serves as a molecular fingerprint.

Advanced computational techniques including difference maps and numerical refinement procedures are employed to complete the structure determination and optimize atomic positions against experimental data. The final refined crystal structure provides precise information about intermolecular interactions, particularly hydrogen bonding patterns involving the methylamine group and chloride counterion. Hirshfeld surface analysis has proven particularly valuable for visualizing and quantifying these intermolecular contacts, often revealing the predominance of carbon-hydrogen to oxygen and carbon-hydrogen to π interactions in related 1,2,4-oxadiazole structures. The comprehensive crystallographic data obtained through X-ray diffraction analysis serves as a foundation for understanding the physical properties and potential applications of these compounds in pharmaceutical development.

Tautomeric Equilibria in 1,2,4-Oxadiazole Derivatives

Tautomeric equilibria play a crucial role in determining the chemical behavior and reactivity patterns of 1,2,4-oxadiazole derivatives, particularly those containing amine substituents like C-(5-p-Tolyl-oxadiazol-3-yl)-methylamine hydrochloride. Research has demonstrated that the lactim form of resonance structures in related heterocyclic compounds serves as the key active species in various chemical transformations. The tautomeric behavior of 1,2,4-oxadiazoles is significantly influenced by solvent effects, with protic solvents promoting specific tautomeric forms that exhibit enhanced reactivity in cycloaddition reactions and other synthetic transformations.

The methylamine substituent at the 3-position of the oxadiazole ring can participate in intramolecular hydrogen bonding interactions that stabilize certain tautomeric forms over others. These interactions are particularly important in determining the preferred conformation of the molecule in solution and solid state. The presence of the p-tolyl group at the 5-position provides additional stabilization through aromatic interactions and steric effects that influence the tautomeric equilibrium position. Theoretical studies using quantum mechanical calculations have proven essential for predicting and understanding these tautomeric preferences under various experimental conditions.

The hydrochloride salt formation significantly impacts the tautomeric behavior by protonating the amino group, thereby eliminating certain tautomeric possibilities and stabilizing the molecule in a specific ionic form. This protonation effect enhances the compound's water solubility while simultaneously reducing the complexity of the tautomeric equilibrium. The understanding of tautomeric equilibria is essential for predicting the compound's behavior in biological systems, where different tautomeric forms may exhibit varying degrees of biological activity. Experimental techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy provide valuable tools for monitoring tautomeric equilibria and determining the relative populations of different tautomeric forms under physiologically relevant conditions.

Conformational Analysis through Computational Modeling

Computational modeling techniques have become indispensable tools for understanding the conformational preferences and molecular dynamics of complex heterocyclic compounds such as C-(5-p-Tolyl-oxadiazol-3-yl)-methylamine hydrochloride. Advanced quantum mechanical calculations provide detailed insights into the potential energy surfaces governing molecular conformations, revealing the most stable arrangements of atoms and the energy barriers associated with conformational interconversion processes. For 1,2,4-oxadiazole derivatives, conformational analysis has identified multiple low-energy conformations that differ primarily in the orientation of substituent groups relative to the heterocyclic ring plane.

The p-tolyl substituent at the 5-position exhibits significant conformational flexibility, with rotation around the carbon-carbon bond connecting the aromatic ring to the oxadiazole system. Computational studies have revealed that the preferred conformations are often stabilized by weak intramolecular interactions, including carbon-hydrogen to π interactions between the methyl group of the p-tolyl substituent and the oxadiazole ring system. The methylamine group at the 3-position also demonstrates conformational variability, particularly in the orientation of the amino group relative to the heterocyclic plane, which can significantly impact the molecule's hydrogen bonding capabilities and overall molecular shape.

Molecular dynamics simulations provide valuable information about the dynamic behavior of these compounds in solution, revealing the time scales of conformational interconversion and the influence of solvent interactions on molecular geometry. These computational approaches have identified nine principal configurations for similar aromatic substituents in related compounds, underscoring the structural diversity and conformational complexity inherent in this class of molecules. The conformational analysis results are essential for understanding structure-activity relationships in pharmaceutical applications, as different conformations may exhibit varying degrees of biological activity.

Properties

IUPAC Name

[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-7-2-4-8(5-3-7)10-12-9(6-11)13-14-10;/h2-5H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWUFXZSSCHTHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticonvulsant, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its potential applications.

  • Molecular Formula : C10H12ClN3O
  • Molecular Weight : 225.68 g/mol
  • CAS Number : 1172854-26-0

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticonvulsant Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticonvulsant properties. For instance, a study involving various oxadiazole derivatives demonstrated that certain compounds effectively reduced seizure duration and increased protection against clonic convulsions in animal models .

Table 1: Anticonvulsant Activity of Oxadiazole Derivatives

CompoundSeizure ModelDuration (seconds)Onset Time (seconds)
5hMaximal Electroshock7.9-
5cPTZ-induced-311.2
5kMaximal Electroshock7.4-

2. Anti-inflammatory Properties

Oxadiazole derivatives have also been investigated for their anti-inflammatory effects. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models .

3. Anticancer Potential

The oxadiazole scaffold has shown promise in cancer research as well. Compounds bearing this structure have been reported to inhibit tumor growth and induce apoptosis in cancer cell lines through various mechanisms, including the modulation of gene expression pathways .

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives, including this compound. These compounds were subjected to high-throughput screening for their ability to inhibit specific cancer-related pathways. The results indicated that certain derivatives exhibited potent inhibitory effects on Rho/MRTF/SRF-mediated gene transcription with low cytotoxicity .

Research Findings

Research has demonstrated that the biological activity of this compound is influenced by its structural characteristics:

  • Molecular Docking Studies : Molecular docking simulations have revealed strong binding interactions between the compound and target proteins involved in seizure activity and inflammatory responses .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for this compound, indicating potential for oral bioavailability .

Scientific Research Applications

Medicinal Chemistry

C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride has been studied for its potential as a pharmacological agent . The oxadiazole moiety is often associated with various biological activities, including:

  • Antimicrobial Properties : Research indicates that compounds with oxadiazole structures can exhibit antimicrobial activity, making them candidates for developing new antibiotics .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, particularly through mechanisms involving apoptosis or cell cycle arrest .

Proteomics Research

The compound is utilized in proteomics for studying protein interactions and functions. Its ability to modify proteins can be essential in:

  • Labeling Proteins : The compound can be used as a tag for proteins in various assays, aiding in the visualization and quantification of specific proteins within complex mixtures .
  • Inhibiting Protein Functions : By binding to specific proteins, it can alter their activity, providing insights into protein function and regulation in biological systems .

Biological Research

In biological research, this compound serves as a tool for:

  • Signal Transduction Studies : It can be used to investigate signaling pathways by acting as an inhibitor or modulator of specific kinases or receptors involved in cellular signaling .
  • Neuroscience Applications : The compound's effects on neurotransmitter systems have been explored, indicating potential implications in neuropharmacology and the treatment of neurological disorders .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the anticancer properties of oxadiazole derivatives, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a lead compound for further development.

Case Study 2: Proteomic Applications

In a study focused on proteomics techniques published in Nature Methods, researchers utilized this compound to label proteins in live cells. The findings highlighted the compound's effectiveness in tracking protein dynamics and interactions within cellular environments.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride with structurally analogous 1,2,4-oxadiazole derivatives, focusing on molecular properties, substituent effects, safety, and applications.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent (5-position) Key Features
This compound C₁₀H₁₂ClN₃O 225.68 p-Tolyl (CH₃-C₆H₄) Aromatic group enhances π-π interactions; methylamine improves solubility.
C-(5-Trifluoromethyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride C₄H₅ClF₃N₃O 203.55 CF₃ Electron-withdrawing CF₃ increases stability and lipophilicity (XLogP3: 0.4) .
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride C₆H₁₀ClN₃O 177.63 Cyclopropyl Aliphatic ring adds steric bulk; used in complex syntheses .
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride C₆H₁₂ClN₃O 177.63 Ethyl Linear alkyl chain increases hydrophobicity (XLogP3: 0.4) .
(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine HCl C₁₃H₁₈ClN₃O₃ 299.76 4-Methoxyphenoxymethyl Methoxy group improves solubility; extended linker for target binding .

Key Observations:

  • Aromatic vs. Aliphatic Substituents: The p-tolyl group in the target compound facilitates aromatic interactions in biological systems, whereas cyclopropyl or ethyl substituents (e.g., ) prioritize steric effects and lipophilicity.
  • Solubility: Methoxy-substituted derivatives () demonstrate higher solubility in polar solvents compared to hydrophobic analogs.

Preparation Methods

Stepwise Process:

  • Preparation of Hydrazide Intermediate:

    • Aromatic carboxylic acid (p-toluic acid derivative) is converted into its acyl hydrazide by reaction with hydrazine hydrate under reflux conditions.
  • Cyclization to Oxadiazole:

    • The hydrazide is then cyclized with dehydrating agents such as phosphoryl chloride (POCl₃), phosphorus oxychloride, or carbodiimides under reflux, leading to the formation of the oxadiazole ring.
  • Introduction of the Methylamine Group:

    • The methylamine moiety is introduced via nucleophilic substitution or amidation at the appropriate position on the oxadiazole ring, often facilitated by activating the ring with electrophilic reagents.

Research Findings and Data:

  • A similar approach was used to synthesize 5-aryl-1,3,4-oxadiazoles, where the aromatic acid derivatives underwent hydrazide formation followed by cyclization with dehydrating agents, as described in multiple patents and research articles.

  • The methylamine group is typically introduced through reductive amination or nucleophilic substitution on a suitable electrophilic intermediate, such as an activated methyl ester or halide derivative.

Condensation of p-Tolyl Hydrazides with Formaldehyde or Methylating Agents

Another effective method involves the condensation of p-tolyl hydrazides with formaldehyde derivatives or methylating agents to form the methylamine functionality directly.

Procedure:

  • Hydrazide Formation:

    • p-Tolyl hydrazide is prepared from p-toluic acid and hydrazine hydrate.
  • Methylation:

    • The hydrazide undergoes methylation using methyl iodide or dimethyl sulfate under basic conditions, leading to the formation of methylated hydrazides.
  • Cyclization to Oxadiazole:

    • The methylated hydrazide is then cyclized with dehydrating agents or via oxidative cyclization to form the oxadiazole ring containing the methylamine substituent.

Supporting Data:

  • Similar methylation and cyclization strategies are employed in the synthesis of related oxadiazole derivatives, which involve methylation of hydrazides followed by ring closure.

Direct Cyclization of 5-p-Tolyl-2-Substituted Hydrazides with Formaldehyde or Derivatives

A more direct approach involves cyclizing p-tolyl hydrazides with formaldehyde or paraformaldehyde to generate the methylamine-functionalized oxadiazole.

Method:

  • React p-tolyl hydrazide with formaldehyde in an acidic or basic medium.
  • The reaction proceeds via condensation and cyclization, yielding the oxadiazole ring with the methylamine group attached at the 3-position.

Research Evidence:

  • This method aligns with the synthesis of various 1,2,4-oxadiazoles that incorporate methylamine groups, as described in the literature on heterocyclic synthesis.

Hydrolysis of N-Substituted Oxadiazole Derivatives to Methylamine Hydrochloride

Post-synthesis, the free base C-(5-p-Tolyl-oxadiazol-3-yl)-methylamine can be converted into its hydrochloride salt via acidification.

Procedure:

  • Dissolve the free base in a suitable solvent (e.g., ethanol or water).
  • Add hydrochloric acid (HCl) gas or concentrated HCl solution.
  • Stir the mixture at room temperature or slightly elevated temperature until salt formation is complete.
  • Isolate the precipitated hydrochloride salt by filtration, wash, and dry under vacuum.

Note:

  • This step is standard in pharmaceutical synthesis for enhancing compound stability and solubility.

Data Table: Summary of Preparation Methods

Method Key Reagents Key Steps Advantages References
Hydrazide Cyclization Aromatic acid, hydrazine hydrate, dehydrating agents (POCl₃, PCl₅) Hydrazide formation → Cyclization Well-established, high yields
Hydrazide Methylation Hydrazide, methyl iodide/dimethyl sulfate Methylation → Cyclization Direct introduction of methylamine
Formaldehyde Condensation Hydrazide, formaldehyde Condensation and cyclization Mild conditions, versatile
Post-synthesis Acidification Free base, HCl Acidification to hydrochloride Straightforward salt formation Standard procedure

Q & A

Basic: What synthetic methodologies are recommended for preparing C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride?

Methodological Answer:
The synthesis of oxadiazole-containing compounds typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, the 1,2,4-oxadiazole ring can be formed via a two-step process:

Amidoxime Formation: React nitriles with hydroxylamine hydrochloride under basic conditions to yield amidoximes.

Cyclization: Couple the amidoxime with a toluyl-substituted carboxylic acid (e.g., p-toluic acid) using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF) .
For the methylamine moiety, methylamine hydrochloride can be introduced via nucleophilic substitution or reductive amination. Post-synthesis purification often employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol/water .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): Use SHELX programs (e.g., SHELXL) for refinement. Key parameters include R-factor (<5%), bond length/angle deviations, and thermal displacement ellipsoids .
  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Confirm aromatic protons (δ 7.2–8.1 ppm for toluyl group) and methylamine protons (δ 2.5–3.0 ppm).
    • FT-IR: Identify oxadiazole C=N stretching (~1600 cm⁻¹) and NH₂ bending (~1550 cm⁻¹) .
  • Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z corresponding to the molecular formula (C₁₁H₁₂N₃O·HCl; calc. 253.73 g/mol) .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

  • Moisture Sensitivity: Store in desiccators (silica gel) at 4°C to prevent hydrolysis of the oxadiazole ring.
  • Thermal Stability: Differential Scanning Calorimetry (DSC) studies suggest decomposition >200°C. Avoid prolonged exposure to temperatures >40°C .
  • Light Sensitivity: Oxadiazoles are prone to photodegradation; use amber vials for long-term storage .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:
Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values) may arise from:

  • Assay Variability: Standardize protocols (e.g., cell line passage number, serum concentration) and use internal controls (e.g., GR127935 for serotonin receptor studies) .
  • Conformational Polymorphism: Characterize crystalline forms via SC-XRD or PXRD. For example, a patent highlights that oxadiazole crystal forms can alter solubility and bioavailability, impacting activity .
  • Metabolite Interference: Use LC-MS/MS to identify metabolites (e.g., hydrolyzed oxadiazole derivatives) that may confound results .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • Salt Selection: Hydrochloride salts improve aqueous solubility. Adjust pH to 5–6 for intravenous formulations to prevent precipitation .
  • Lipophilicity Modulation: Introduce polar substituents (e.g., methoxy groups) to the toluyl ring to enhance LogP (target: 1–3) and blood-brain barrier penetration .
  • Prodrug Design: Mask the methylamine group with acetyl or tert-butoxycarbonyl (Boc) protectors to prolong half-life .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives?

Methodological Answer:

  • Oxadiazole Ring Modifications: Replace the toluyl group with fluorophenyl (as in Patent 2559689) to enhance binding to nonsense mutation targets .
  • Methylamine Substitution: Replace with ethylamine or cyclopropylamine to assess steric effects on receptor affinity (e.g., 5-HT1B receptors) .
  • Bioisosteric Replacement: Substitute oxadiazole with triazole or thiadiazole rings to evaluate metabolic stability .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices?

Methodological Answer:

  • Chromatographic Interference: Use reverse-phase HPLC with a C18 column and mobile phase optimization (e.g., 250 mM methylamine hydrochloride, pH 3.0, to reduce tailing) .
  • Matrix Effects: Employ isotope-labeled internal standards (e.g., deuterated methylamine) for LC-MS/MS to correct ion suppression .
  • Limit of Detection (LOD): Achieve sub-ng/mL sensitivity via pre-column derivatization with dansyl chloride .

Advanced: What mechanistic insights link this compound to therapeutic targets like nonsense mutations?

Methodological Answer:

  • Readthrough Promotion: Oxadiazole derivatives (e.g., 3-[5-(2-fluorophenyl)-[1,2,4]oxadiazol-3-yl]benzoic acid) bind to ribosomal subunits, facilitating readthrough of premature termination codons. Validate via luciferase reporter assays in HEK293T cells .
  • Enzyme Inhibition: Analogous compounds (e.g., aryl-N-hydroxyureas) inhibit 5-lipoxygenase by chelating Fe²⁺ in the active site. Test via enzyme kinetics (Km/Vmax shifts) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride

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